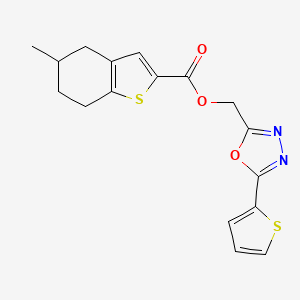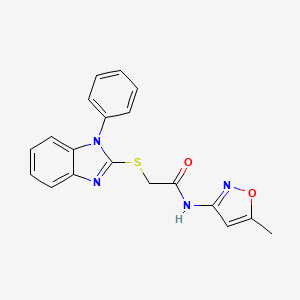
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone, also known as PIM-1 inhibitor, is a small molecule inhibitor that targets the PIM-1 kinase enzyme. This enzyme is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The inhibition of PIM-1 kinase has been shown to have potential therapeutic applications in cancer and other diseases.
作用机制
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase is involved in the regulation of various signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways. The inhibition of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase leads to the downregulation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have other physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor is its specificity for (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase, which reduces the potential for off-target effects. However, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy and reproducibility.
未来方向
Future research on (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the development of more potent and selective (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitors could improve their efficacy and reduce potential side effects. Finally, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in combination with other therapeutic agents could be explored further to improve treatment outcomes.
合成方法
The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor involves several steps, including the coupling of 2-imidazol-1-ylpyridine and 2-propan-2-ylpyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
科学研究应用
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(2)14-4-3-8-20(14)16(21)13-5-6-18-15(10-13)19-9-7-17-11-19/h5-7,9-12,14H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVBKZNUOQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)


![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)